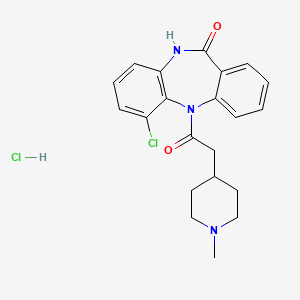
四氢生物蝶呤
概述
描述
Tetrahydrobiopterin is a naturally occurring compound that serves as a cofactor for several enzymes involved in the metabolism of amino acids and the biosynthesis of neurotransmitters. It plays a crucial role in the degradation of phenylalanine and the synthesis of serotonin, melatonin, dopamine, norepinephrine, and epinephrine . Its chemical structure is that of a reduced pteridine derivative.
科学研究应用
四氢生物蝶呤在科学研究中有着广泛的应用:
化学: 它被用作酶促反应的辅因子,以研究羟化和其他生化过程的机制。
作用机制
四氢生物蝶呤通过充当参与芳香族氨基酸羟化的多种酶的辅因子来发挥作用。 它促进分子氧转移到底物,从而形成羟基化产物 。 四氢生物蝶呤的分子靶标包括苯丙氨酸羟化酶、酪氨酸羟化酶和色氨酸羟化酶 。 这些酶参与多巴胺、5-羟色胺和去甲肾上腺素等神经递质的合成 。
类似化合物:
新蝶呤: 一种参与免疫反应的蝶啶衍生物。
二氢生物蝶呤: 四氢生物蝶呤生物合成中的中间体。
褐藻素: 四氢生物蝶呤生物合成中的前体.
独特性: 四氢生物蝶呤能够充当多种羟化酶的辅因子,使其成为多种关键神经递质合成的必需物质。 它在苯丙氨酸降解和神经递质生物合成中的作用使其区别于其他类似化合物 。
生化分析
Biochemical Properties
Tetrahydrobiopterin is involved in the hydroxylation of aromatic amino acids, functioning as a cofactor for aromatic amino acid hydroxylases . It also plays a role in the synthesis of nitric oxide by acting as a cofactor for nitric oxide synthase isoenzymes .
Cellular Effects
Tetrahydrobiopterin influences cell function through its role in the synthesis of monoamine neurotransmitters and nitric oxide . It is involved in cell signaling pathways related to these molecules and can influence gene expression and cellular metabolism through these pathways .
Molecular Mechanism
At the molecular level, Tetrahydrobiopterin exerts its effects through its role as a cofactor for various enzymes. It is involved in binding interactions with these enzymes, potentially influencing their activity . Changes in gene expression may also occur as a result of the pathways that Tetrahydrobiopterin is involved in .
Metabolic Pathways
Tetrahydrobiopterin is involved in several metabolic pathways. It is formed de novo from GTP via a sequence of three enzymatic steps carried out by GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . It can also interact with other enzymes and cofactors in these pathways .
准备方法
合成路线和反应条件: 四氢生物蝶呤是由鸟苷三磷酸通过一系列酶促反应合成的。 参与的关键酶包括鸟苷三磷酸环化酶 I、6-丙酮酰四氢蝶呤合成酶和褐藻素还原酶 。合成路线包括将鸟苷三磷酸转化为二氢新蝶呤三磷酸,然后形成6-丙酮酰四氢蝶呤,最后将其还原为四氢生物蝶呤。
工业生产方法: 四氢生物蝶呤的工业生产涉及对过表达必要酶的基因修饰微生物进行发酵。 然后对发酵液进行纯化处理,分离和纯化四氢生物蝶呤 。
化学反应分析
反应类型: 四氢生物蝶呤会发生各种化学反应,包括氧化、还原和取代反应。 它在羟化反应中充当辅因子,促进羟基加到芳香族氨基酸上 。
常用试剂和条件: 在涉及四氢生物蝶呤的反应中常用的试剂包括分子氧和各种羟化酶。 反应通常在生理条件下进行,特定酶的存在对反应的进行至关重要 。
相似化合物的比较
Neopterin: A pteridine derivative involved in the immune response.
Dihydrobiopterin: An intermediate in the biosynthesis of tetrahydrobiopterin.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Uniqueness: Tetrahydrobiopterin is unique in its ability to act as a cofactor for multiple hydroxylase enzymes, making it essential for the synthesis of several key neurotransmitters. Its role in both the degradation of phenylalanine and the biosynthesis of neurotransmitters distinguishes it from other similar compounds .
属性
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872469 | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17528-72-2 | |
| Record name | Tetrahydrobiopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrobiopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)








![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)



